N,N'-bis(4-carbamoylphenyl)butanediamide

Description

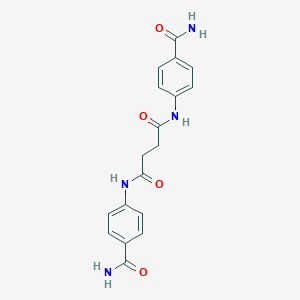

N,N'-bis(4-carbamoylphenyl)butanediamide is a symmetrical bis-amide compound characterized by a central butanediamide (succinamide) backbone linked to two 4-carbamoylphenyl groups. The carbamoyl (NH2CO-) substituents at the para positions of the phenyl rings confer distinct hydrogen-bonding capabilities and polarity, influencing its solubility, crystallinity, and biological interactions. This compound is structurally related to other N,N'-diarylalkanediamides, which have been explored for antimycobacterial, antialgal, and photosynthetic electron transport inhibition activities . Its synthesis typically involves the reaction of 4-carbamoylaniline with butanedioyl dichloride in pyridine, a method analogous to other alkanediamide derivatives .

Properties

Molecular Formula |

C18H18N4O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N,N//'-bis(4-carbamoylphenyl)butanediamide |

InChI |

InChI=1S/C18H18N4O4/c19-17(25)11-1-5-13(6-2-11)21-15(23)9-10-16(24)22-14-7-3-12(4-8-14)18(20)26/h1-8H,9-10H2,(H2,19,25)(H2,20,26)(H,21,23)(H,22,24) |

InChI Key |

WMPJQILTCKGJKP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

A. Substituent Effects on Polarity and Solubility

- Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, and β = 90.58° .

- N,N'-bis(3,4-dichlorophenyl)butanediamide : Chlorine substituents enhance lipophilicity, reducing aqueous solubility. This limits its passage through hydrophilic regions of biological membranes, as observed in spinach chloroplast studies .

- N,N'-bis(4-methoxyphenyl)octanediamide : A longer alkanediamide chain (octanediamide) increases lipophilicity, but methoxy groups moderate this effect. Exhibits 57.9% inhibition of chlorophyll production in Chlorella vulgaris .

B. Chain Length and Bioactivity

The butanediamide chain length (m = 4) balances solubility and membrane permeability, making it a critical scaffold for biological interactions. Longer chains (m ≥ 6) favor antialgal activity but reduce photosynthetic inhibition efficacy .

A. Antimycobacterial Activity

- N,N'-diarylbutanediamides generally show low to moderate activity against Mycobacterium tuberculosis. For example, N,N'-bis(3,4-dichlorophenyl)butanediamide exhibits marginal antitubercular effects, likely due to poor solubility .

- In contrast, ethanediamides (m = 2) with electron-withdrawing substituents demonstrate higher activity, suggesting shorter chains enhance target engagement in mycobacteria .

C. Antialgal Activity

- Antialgal effects correlate with chain length and substituent hydrophobicity. N,N'-bis(4-methoxyphenyl)octanediamide (m = 8) shows 57.9% inhibition of chlorophyll production, outperforming butanediamide derivatives .

Key Research Findings

- Structure-Activity Relationship (SAR) : Bioactivity in bis-amide derivatives is highly sensitive to substituent polarity and chain length. Carbamoyl groups enhance target specificity through hydrogen bonding, while chlorine or methoxy groups improve membrane penetration .

- Contradictory Trends : Longer chains (m = 8) improve antialgal activity but reduce photosynthetic inhibition, highlighting context-dependent SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.